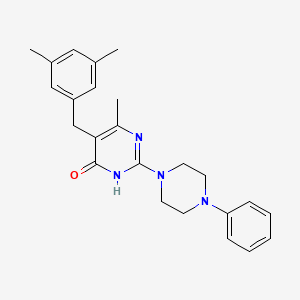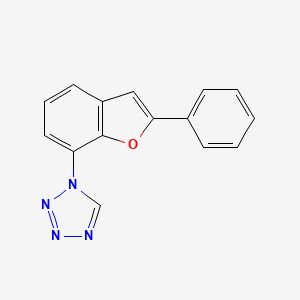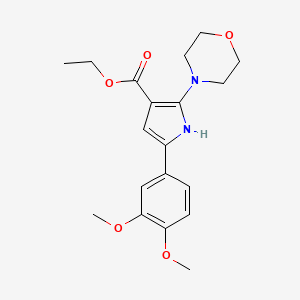
5-(3,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the cyclization of appropriate precursors, such as substituted pyrimidines and phenylpiperazines, under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE include other pyrimidine derivatives and phenylpiperazine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are also studied for their acetylcholinesterase inhibitory activity . The uniqueness of 5-[(3,5-DIMETHYLPHENYL)METHYL]-6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific substitution pattern, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C24H28N4O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-17-13-18(2)15-20(14-17)16-22-19(3)25-24(26-23(22)29)28-11-9-27(10-12-28)21-7-5-4-6-8-21/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,26,29) |
InChI Key |
OOIOCTIFESICLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11488248.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)

![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11488265.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11488280.png)
![2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11488282.png)

![Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11488310.png)

![2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-](/img/structure/B11488328.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
